molecular formula C5H6BrN3 B567035 6-Bromo-N-methylpyridazin-3-amine CAS No. 1208657-07-1

6-Bromo-N-methylpyridazin-3-amine

Cat. No.: B567035
CAS No.: 1208657-07-1
M. Wt: 188.028
InChI Key: WXAUZVBERHOGOC-UHFFFAOYSA-N
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Description

6-Bromo-N-methylpyridazin-3-amine is a specialty chemical . It has a CAS number of 1208657-07-1 .


Molecular Structure Analysis

The molecular formula of this compound is C5H6BrN3 . Its molecular weight is 188.03 .


Physical and Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Functionalization

Synthesis of Pyridazine Derivatives : Research has demonstrated methods for synthesizing pyridazine derivatives, which are crucial for pharmaceutical and chemical applications. For instance, 3-Bromo-6-methylpyridazine was prepared through a multistep process, highlighting a method for constructing pyridazine frameworks that could be applicable to the synthesis of 6-Bromo-N-methylpyridazin-3-amine derivatives (Xin Bing-wei, 2008).

Aminocarbonylation Reactions : Aminocarbonylation of pyridazinones using palladium-catalysis has been explored, offering routes to amides and amino-substituted bromopyridazinones. This method could potentially be adapted for functionalizing this compound, demonstrating the versatility of pyridazine compounds in synthetic chemistry (A. Takács et al., 2012).

One-Pot Synthesis for Biological Activity : One-pot synthesis techniques have been utilized to produce benzoxazinones and quinazolinones with anticipated biological activities. This approach signifies the potential for synthesizing biologically active derivatives from this compound (M. El-Hashash et al., 2016).

Building Pyridazine Libraries : Efficient methods for preparing disubstituted 3-aminopyridazines from bromo-pyridazine diones have been developed, highlighting the utility of bromo derivatives in constructing compound libraries that could include this compound based molecules (M. Schmitt et al., 2006).

Quantum Mechanical Investigations and Biological Activities

Suzuki Cross-Coupling Reactions : Studies have shown the use of Suzuki cross-coupling reactions to synthesize novel pyridine derivatives from bromo-methylpyridin-amines. These reactions, supported by quantum mechanical investigations, offer insights into designing compounds with potential biological activities, potentially applicable to this compound (Gulraiz Ahmad et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray (P261), wearing protective gloves/clothing/eye/face protection (P280), and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

6-bromo-N-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAUZVBERHOGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672489
Record name 6-Bromo-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208657-07-1
Record name 6-Bromo-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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